molecular formula C7H12Cl2O B1658650 1,7-Dichloroheptan-2-one CAS No. 61739-35-3

1,7-Dichloroheptan-2-one

Cat. No.: B1658650
CAS No.: 61739-35-3
M. Wt: 183.07
InChI Key: FOUXBRHSPNDRKS-UHFFFAOYSA-N
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Description

1,7-Dichloroheptan-2-one: is an organic compound with the molecular formula C7H12Cl2O. It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the first and seventh carbon atoms of a heptane chain, with a ketone functional group at the second carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

1,7-Dichloroheptan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dichloroheptan-2-one can be synthesized through several methods. One common approach involves the chlorination of heptan-2-one. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous chlorination of heptan-2-one in a controlled environment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1,7-Dichloroheptan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of 1,7-dichloroheptan-2-ol.

    Oxidation: Formation of 1,7-dichloroheptanoic acid or other oxidized products.

Mechanism of Action

The mechanism of action of 1,7-dichloroheptan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, depending on the specific context of its use.

Comparison with Similar Compounds

    1,7-Dibromoheptan-2-one: Similar structure but with bromine atoms instead of chlorine.

    1,7-Diiodoheptan-2-one: Similar structure but with iodine atoms instead of chlorine.

    1,7-Difluoroheptan-2-one: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness: 1,7-Dichloroheptan-2-one is unique due to the specific reactivity of chlorine atoms, which can influence the compound’s chemical behavior and interactions. Chlorine atoms are less reactive than bromine or iodine but more reactive than fluorine, providing a balance of reactivity and stability that can be advantageous in certain applications.

Properties

IUPAC Name

1,7-dichloroheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUXBRHSPNDRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)CCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30814556
Record name 1,7-Dichloroheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30814556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61739-35-3
Record name 1,7-Dichloroheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30814556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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